molecular formula C10H14BrNO B1411174 1-[(5-Bromofuran-2-yl)methyl]piperidine CAS No. 1780996-85-1

1-[(5-Bromofuran-2-yl)methyl]piperidine

Cat. No.: B1411174
CAS No.: 1780996-85-1
M. Wt: 244.13 g/mol
InChI Key: IHRBDCAPXCFMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(5-Bromofuran-2-yl)methyl]piperidine” is a chemical compound with the molecular formula C9H12BrNO . It’s a versatile material used in scientific research due to its unique structure, which allows for diverse applications, including drug development and organic synthesis.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a bromofuran group via a methylene bridge . The InChI code for this compound is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 230.1 g/mol . It’s recommended to be stored in a refrigerated environment .

Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives, such as 1-[(5-Bromofuran-2-yl)methyl]piperidine, show potential in corrosion inhibition. A study by Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of similar piperidine derivatives on iron. They used quantum chemical calculations and molecular dynamics simulations to understand the binding energies and adsorption behaviors of these compounds on various metal surfaces (Kaya et al., 2016).

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

Research by Bauer et al. (1976) involved the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], highlighting the potential of piperidine derivatives in creating compounds with central nervous system activity. The synthesis was inspired by the structure of antidepressants, indicating the relevance of piperidine derivatives in medicinal chemistry (Bauer et al., 1976).

Anti-Acetylcholinesterase Inhibitors

The study by Sugimoto et al. (1995) delved into the synthesis and structure-activity relationships of anti-acetylcholinesterase inhibitors, using 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. This research signifies the potential of piperidine derivatives in developing inhibitors for acetylcholinesterase, a key enzyme in the treatment of Alzheimer's disease (Sugimoto et al., 1995).

Soluble Epoxide Hydrolase Inhibition

A study by Thalji et al. (2013) discovered 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase. This research highlights the role of piperidine derivatives in developing compounds for potential therapeutic applications, particularly in disease models (Thalji et al., 2013).

Synthesis of Novel Derivatives

Research by Vacher et al. (1999) focused on synthesizing novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. The study showcases the use of piperidine derivatives in the creation of compounds with significant therapeutic potential, particularly in the treatment of depression (Vacher et al., 1999).

Mechanism of Action

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c11-10-5-4-9(13-10)8-12-6-2-1-3-7-12/h4-5H,1-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRBDCAPXCFMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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